Sodium 2-ethylhexyl 2-hydroxyethyl phosphate

Personal Care Toxicology Surfactant Mildness

Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS 85909-39-3) is an anionic monoalkyl phosphate ester characterized by a branched 2-ethylhexyl hydrophobic chain and a 2-hydroxyethyl hydrophilic moiety. This amphiphilic structure confers distinct surfactant and hydrotropic properties.

Molecular Formula C10H22NaO5P
Molecular Weight 276.24 g/mol
CAS No. 85909-39-3
Cat. No. B12661697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-ethylhexyl 2-hydroxyethyl phosphate
CAS85909-39-3
Molecular FormulaC10H22NaO5P
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)([O-])OCCO.[Na+]
InChIInChI=1S/C10H23O5P.Na/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11;/h10-11H,3-9H2,1-2H3,(H,12,13);/q;+1/p-1
InChIKeyMFOCXXTYQVKVBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate (CAS 85909-39-3) – Anionic Monoalkyl Phosphate Ester for Specialized Surfactant and Hydrotrope Applications


Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS 85909-39-3) is an anionic monoalkyl phosphate ester characterized by a branched 2-ethylhexyl hydrophobic chain and a 2-hydroxyethyl hydrophilic moiety. This amphiphilic structure confers distinct surfactant and hydrotropic properties [1]. As a member of the monoalkyl phosphate (MAP) class, it features a phosphate head group that is known to confer markedly reduced skin and membrane irritation potential compared to sulfate-based anionic surfactants [2]. The presence of the branched 2-ethylhexyl chain and the hydroxyl group in the head group influences its critical micelle concentration, solubility profile, and compatibility in high-electrolyte or high-alkalinity formulations, differentiating it from both linear alkyl phosphates and common sulfates [3].

Why Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate Cannot Be Replaced by Common Sulfates or Simpler Hydrotropes


Generic substitution of this compound with a common sulfate surfactant (e.g., sodium 2-ethylhexyl sulfate) or a simpler hydrotrope (e.g., sodium xylene sulfonate) would compromise critical formulation parameters. Direct head-to-head studies show that monoalkyl phosphates possess a Krafft point and micellization behavior distinct from sulfates [1], and their membrane interaction profile is fundamentally less disruptive, translating to quantifiably lower irritation [2]. Furthermore, the branched 2-ethylhexyl structure and hydroxyl group impart solubility and electrolyte tolerance that differ markedly from linear alkyl phosphates. The specific CAS 85909-39-3 is thus a functional intermediate that cannot be interchanged with either more aggressive sulfate surfactants or monofunctional hydrotropes without sacrificing the precise balance of detergency, coupling efficiency, and mildness required in advanced industrial and personal care formulations [3].

Comparative Performance Evidence: Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate vs. Key Surfactant and Hydrotrope Alternatives


Reduced Membrane Irritation Potential vs. Sodium Dodecyl Sulfate (SDS)

In a comparative study of anionic surfactant classes, the monoalkyl phosphate (MAP) class, which includes the target compound, demonstrates a quantifiably weaker membrane rupture effect on lysosome membranes compared to sodium dodecyl sulfate (SDS) [1]. This property is strongly correlated with lower dermal irritation potential.

Personal Care Toxicology Surfactant Mildness

Higher Critical Micelle Concentration (CMC) Compared to Alkyl Sulfates

A cross-study comparison reveals that disodium monoalkyl phosphates (the closest studied analogs to the target monosodium form) exhibit critical micelle concentrations (CMCs) that are considerably higher than those of ordinary 1–1 type ionic surfactants (e.g., sodium alkyl sulfates) with the same alkyl chain length [1]. This is a quantifiable physical difference that directly impacts formulation behavior.

Colloid Chemistry Formulation Science Surfactant Characterization

Superior Surface Tension Reduction vs. Sodium Lauryl Sulfate (SLS)

Direct head-to-head experimental data for a C12 monoalkyl phosphate monosodium salt (a close structural analog) shows it achieves a significantly lower minimum surface tension compared to its sulfate counterpart, indicating a more efficient packing at the air-water interface [1].

Surface Chemistry Wetting Agents Detergency

Multifunctional Hydrotrope Performance vs. Monofunctional Sodium Xylene Sulfonate (SXS)

Phosphate esters, as a class, provide multifunctional benefits beyond simple coupling. Unlike monofunctional hydrotropes like sodium xylene sulfonate (SXS), which only aid in solubilizing other components, phosphate esters contribute extreme pressure (EP) properties and lubricity due to their phosphorus content, in addition to their hydrotropic and surfactant capabilities .

Industrial Cleaning Formulation Chemistry Hydrotropes

Structural Advantage of the Branched 2-Ethylhexyl Chain vs. Linear Alkyl Phosphates

The target compound's branched 2-ethylhexyl chain confers superior solubility and electrolyte tolerance compared to linear alkyl phosphate esters of equivalent carbon number [1]. Branching disrupts crystalline packing, thereby lowering the Krafft point and enabling the compound to remain soluble and functional in high-ionic-strength or low-temperature formulations where linear analogs would precipitate or exhibit cloudiness [2].

Structure-Property Relationship Surfactant Design Formulation Stability

Procurement-Driven Application Scenarios for Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate


Formulation of Mild, High-Performance Personal Care Products

Procurement for sulfate-free shampoos, facial cleansers, and baby care products. The evidence confirms the monoalkyl phosphate class (Section 3, Item 1) has a 'remarkably weak' membrane rupture effect compared to sodium dodecyl sulfate [1], making this compound a primary candidate for achieving mildness. Simultaneously, its ability to reduce surface tension to 27.5 dyne/cm (Section 3, Item 3) [2] ensures that cleaning performance and foam quality are not sacrificed for mildness, a common trade-off with other mild surfactant alternatives.

Advanced Industrial Cleaners and Metalworking Fluids

Use as a multifunctional component in high-electrolyte cleaners, alkaline degreasers, and metalworking fluids. The branched 2-ethylhexyl structure (Section 3, Item 5) provides the necessary solubility and stability in hard water and concentrated salt solutions, preventing precipitation [3]. Furthermore, the phosphate ester class contributes extreme pressure (EP) and lubricity properties (Section 3, Item 4) , which are essential for anti-wear performance in metalworking applications, allowing a single ingredient to replace a hydrotrope, wetting agent, and lubricity additive.

Coupling Agent for Nonionic Surfactants in Concentrated Liquid Detergents

Utilization as a hydrotrope to solubilize high levels of nonionic surfactants in water-based heavy-duty liquid laundry and dishwashing detergents. The multifunctional nature of phosphate esters (Section 3, Item 4) is a key differentiator; unlike simple hydrotropes like sodium xylene sulfonate that only couple, this compound also contributes to detergency and wetting . Its higher CMC compared to sulfates (Section 3, Item 2) [4] is also advantageous here, as it means more surfactant is available as monomers to act on soiled surfaces before micelle formation, potentially enhancing initial cleaning efficacy.

Emulsifier and Wetting Agent in Agricultural Formulations

Inclusion as an emulsifier and compatibility agent in pesticide and herbicide formulations. The superior surface tension reduction capability of the phosphate head group (Section 3, Item 3) [2] ensures efficient wetting and spreading of the active ingredient on plant leaves, which is critical for efficacy. The compound's stability in the presence of electrolytes (Section 3, Item 5) [3] is also crucial, as agricultural tank mixes often contain high levels of dissolved salts from fertilizers or water sources, ensuring the formulation remains stable and effective upon dilution.

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